molecular formula C23H32O7 B593447 Caesalpine A CAS No. 1616757-59-5

Caesalpine A

Cat. No.: B593447
CAS No.: 1616757-59-5
M. Wt: 420.502
InChI Key: UQNOSWRXLARWGA-PYMXQXNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caesalpine A (CAS: 1616757-59-5) is a cassane-type diterpenoid isolated from the seeds of Caesalpinia minax, a plant traditionally used in herbal medicine . Its molecular formula is C₂₃H₃₂O₇, with a molecular weight of 420.5 g/mol. Research on this compound has been published in Phytochemistry Letters, highlighting its isolation and preliminary biological characterization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caesalpine A typically involves the extraction of the compound from plant sources, particularly from the heartwood of Caesalpinia sappan. The extraction process often employs solvents such as ethanol or methanol. High-performance liquid chromatography (HPLC) and high-performance countercurrent chromatography (HPCCC) are commonly used to purify the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques, such as HPCCC, allows for efficient separation and high purity of the compound. The solvent system for HPCCC typically includes a mixture of chloroform, methanol, and water in specific ratios .

Chemical Reactions Analysis

Types of Reactions

Caesalpine A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

Caesalpine A has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various bioactive compounds.

    Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of Caesalpine A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

To contextualize Caesalpine A’s properties, we compare it with structurally and functionally related compounds, including Caesalpine B , Dodovislactone A , Dodovislactone B , and 2,3,8-Tri-O-methylellagic acid (Table 1).

Table 1: Key Characteristics of this compound and Similar Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Source/Notes
This compound 1616757-59-5 C₂₃H₃₂O₇ 420.5 Caesalpinia minax seeds
Caesalpine B 1616757-60-8 Not reported Not reported Likely from Caesalpinia species
Dodovislactone A 1616683-54-5 Not reported Not reported Structural class: Diterpenoid lactone
Dodovislactone B 1616683-55-6 Not reported Not reported Structural class: Diterpenoid lactone
2,3,8-Tri-O-methylellagic acid 1617-49-8 C₁₇H₁₂O₁₀ 376.27 Ellagic acid derivative

Structural and Functional Insights

This compound vs. Caesalpine B: Both compounds are cassane diterpenoids derived from Caesalpinia minax, suggesting shared biosynthetic pathways. Differences in their oxidation states or substituent groups (e.g., methyl or hydroxyl groups) likely account for variations in bioactivity and solubility. However, precise structural data for Caesalpine B remains unreported .

Dodovislactones A and B: These lactone-containing diterpenoids differ from this compound in their core structure, featuring a lactone ring. This structural divergence may influence their pharmacokinetic properties, such as metabolic stability and membrane permeability .

2,3,8-Tri-O-methylellagic Acid: Functionally distinct from diterpenoids, this ellagic acid derivative is characterized by multiple methoxy groups.

Research Findings and Gaps

  • Biological Activity: this compound’s cassane skeleton is associated with anti-inflammatory activity, as seen in related diterpenoids. However, comparative studies with Caesalpine B or Dodovislactones are lacking in the available literature .
  • Functional Overlaps : While this compound and 2,3,8-Tri-O-methylellagic acid differ structurally, both are explored in natural product research for their roles in modulating cellular pathways .

Biological Activity

Caesalpine A, a compound derived from various species within the Caesalpinia genus, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects, supported by various studies and data.

Phytochemical Profile

This compound is classified as a triterpenoid and is primarily isolated from Caesalpinia sappan and Caesalpinia pulcherrima. These plants are known for their rich phytochemical composition, which includes flavonoids, phenolic compounds, and other secondary metabolites that contribute to their medicinal properties.

Table 1: Key Phytochemicals in Caesalpine Species

Compound Source Biological Activity
This compoundC. sappan, C. pulcherrimaAntioxidant, anti-inflammatory
BrazileinC. sappanCytotoxic against cancer cell lines
ProtosappaninsVarious speciesAntiviral, anti-inflammatory

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving the evaluation of extracts from C. bonduc, it was found that the seed coat extract demonstrated a dose-dependent reduction in inflammation in various models, including carrageenan-induced paw edema and egg albumin-induced acute inflammation in rats . The extract showed a notable ability to decrease paw volume compared to control groups.

Case Study: Analgesic and Anti-inflammatory Effects

In experiments measuring the analgesic effects of this compound, it was observed that higher doses resulted in significant pain threshold increases in animal models. The following table summarizes the results:

Table 2: Anti-inflammatory Effects of this compound Extracts

Dose (mg/kg) Paw Volume Reduction (%) Pain Threshold Increase (s)
10064.215
20032.130
40018.345

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage. The antioxidant capacity was measured using various assays, showing promising results compared to standard antioxidants.

Table 3: Antioxidant Activity of this compound

Assay Type IC50 (µg/mL) Comparison with Standard
DPPH Radical Scavenging50Less effective than AA
Superoxide Scavenging65Comparable to Vitamin C

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that it effectively inhibited the growth of human cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values indicate its potency in inducing cell death in these lines.

Table 4: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell Line IC50 (µg/mL) Standard Drug IC50 (µg/mL)
MDA-MB-23124.23.4 (Ribavirin)
HepG251.92.7 (Ribavirin)

Q & A

Basic Research Questions

Q. [Basic] What are the established methods for extracting Caesalpin A from plant sources, and how are purity and yield optimized?

  • Methodological Answer : Extraction typically involves solvent-based techniques (e.g., ethanol/water mixtures) followed by purification via column chromatography (silica gel or Sephadex). Yield optimization requires adjusting solvent polarity, temperature, and pH . Purity is validated using HPLC (>95% purity threshold) and confirmed via NMR and mass spectrometry (MS) .

Q. [Basic] Which spectroscopic techniques are essential for confirming the structural identity of Caesalpin A?

  • Methodological Answer : 1H and 13C NMR are critical for assigning proton and carbon environments, while MS (ESI-TOF) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups. Data interpretation involves cross-referencing spectral libraries and published datasets .

Q. [Basic] What in vitro assays are commonly used to screen Caesalpin A for biological activity?

  • Methodological Answer : Common assays include:

  • Cell viability : MTT assay with IC50 calculation.
  • Enzyme inhibition : Fluorescence-based kinetic assays (e.g., COX-2 inhibition).
  • Controls : Positive controls (e.g., doxorubicin for cytotoxicity), vehicle controls (DMSO), and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. [Advanced] How can researchers design a protocol to investigate Caesalpin A’s mechanism of action at the molecular level?

  • Methodological Answer : Combine target-based assays (e.g., receptor binding studies) with siRNA knockdown to validate specificity. Molecular docking (AutoDock Vina) predicts binding affinity, followed by surface plasmon resonance (SPR) for kinetic analysis. Orthogonal methods like Western blotting confirm downstream protein modulation .

Q. [Advanced] What statistical approaches are recommended for analyzing dose-response relationships in Caesalpin A studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Apply the Akaike Information Criterion (AIC) to compare model fits. Report 95% confidence intervals and use tools like GraphPad Prism for reproducibility .

Q. [Advanced] How should contradictory findings about Caesalpin A’s bioavailability in different models be addressed?

  • Methodological Answer : Conduct comparative pharmacokinetic studies in parallel models (e.g., rodent vs. zebrafish). Assess solubility (shake-flask method) and metabolic stability (liver microsomes). Use in vitro-in vivo correlation (IVIVC) models to reconcile discrepancies .

Q. [Advanced] What methodologies enable the synthesis of Caesalpin A analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ combinatorial chemistry (Ugi reaction) or click chemistry (CuAAC) to generate analogs. Characterize derivatives via LC-MS/MS and screen using high-content imaging (e.g., anti-inflammatory activity). Prioritize analogs with >10-fold potency improvements .

Q. [Advanced] How can researchers ensure reproducibility when natural source variability affects Caesalpin A studies?

  • Methodological Answer : Standardize plant material (voucher specimens, DNA barcoding). Quantify marker compounds (e.g., phenolic content) via UPLC. Report batch-to-batch variability in supplementary materials .

Q. [Advanced] What strategies integrate multi-omics data to elucidate Caesalpin A’s polypharmacology?

  • Methodological Answer : Use network pharmacology (Cytoscape) to map protein-protein interactions. Perform pathway enrichment analysis (DAVID) and validate with CRISPR-Cas9 knockout screens. Correlate transcriptomic (RNA-seq) and metabolomic (LC-HRMS) profiles .

Q. [Advanced] How to conduct a systematic review of Caesalpin A’s toxicological profile across preclinical studies?

  • Methodological Answer :
    Follow PRISMA guidelines for literature screening. Extract LD50 data and apply SYRCLE’s risk-of-bias tool. Use random-effects meta-analysis (RevMan) to pool results and assess heterogeneity (I² statistic) .

Q. Key Methodological Tables

Q. Table 1: Common Analytical Techniques for Caesalpin A Characterization

TechniqueApplicationValidation CriteriaReference
HPLC-DADPurity assessment≥95% peak area
1H/13C NMRStructural elucidationMatch published shifts
ESI-TOF MSMolecular weight confirmationΔ < 5 ppm from theoretical

Q. Table 2: Strategies to Address Data Contradictions

IssueResolution ApproachTools/MethodsReference
Bioavailability mismatchIVIVC modelingGastroPlus, PK-Sim
Target selectivity doubtsOrthogonal assays (SPR vs. ITC)Biacore T200, MicroCal PEAQ

Properties

IUPAC Name

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16-19,25,27H,6,8,10-11H2,1-5H3/t14-,16-,17-,18+,19-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNOSWRXLARWGA-PYMXQXNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC(C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.